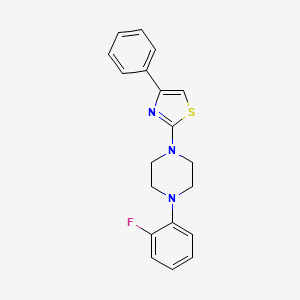

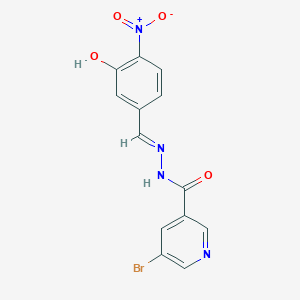

1-(2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex piperazine derivatives often involves multi-step reactions, including condensation, nucleophilic substitution, and reduction processes. For example, piperazine derivatives can be synthesized through the reaction of phenacyl bromides with hetero arylpiperazine, followed by reduction and fluorination (Mishra & Chundawat, 2019).

Molecular Structure Analysis

X-ray crystallography is a primary tool for determining the molecular structure of piperazine compounds, revealing intricate details such as crystal system, space group, and unit cell parameters. These studies elucidate the three-dimensional architecture of molecules, showcasing intermolecular interactions like hydrogen bonding and π-π stacking (Özbey et al., 1998).

Chemical Reactions and Properties

Piperazine derivatives exhibit a range of chemical reactions, indicative of their functional groups and structural flexibility. Their reactivity can be explored through various synthesis methods and reaction conditions, leading to diverse derivatives with specific properties and potential biological activities (Qi, 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, are crucial for understanding their behavior in different environments. These properties are determined through analytical techniques such as NMR, IR spectroscopy, and elemental analysis, providing insights into the compound's structure-function relationships (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for the potential application of piperazine derivatives in various fields. For example, antibacterial and antifungal activities are often explored through in vitro studies, indicating the potential therapeutic applications of these compounds (Kumar et al., 2017).

Scientific Research Applications

Synthesis and Catalytic Applications

Fe-catalyzed Synthesis of Flunarizine

A study by Shakhmaev et al. (2016) explores the Fe-catalyzed synthesis of Flunarizine, a drug that shows vasodilating effects and is used to treat migraines and other conditions. The synthesis process highlights the chemical versatility and potential of compounds structurally related to 1-(2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine in producing clinically significant molecules through regioselective metal-catalyzed amination and Wittig reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antimicrobial and Biological Activities

Antimicrobial Activity of Hybrid Molecules

Research by Başoğlu et al. (2013) investigates the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, demonstrating significant antimicrobial activity. This study showcases the compound's potential in creating molecules with promising antimicrobial properties against a range of microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Biological Evaluation of Piperazine Derivatives

Another study by Sathe et al. (2011) focuses on synthesizing fluorinated benzothiazolo imidazole compounds with derivatives including piperazine, highlighting their anti-microbial activity. The research emphasizes the potential of such compounds in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antitumor and Anticancer Activities

Anticancer Evaluation of 1,3-Thiazoles

A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, were evaluated for their anticancer activity. The study by Turov (2020) identifies compounds with significant efficacy against various cancer cell lines, highlighting the therapeutic potential of piperazine-based compounds in oncology (Turov, 2020).

Antimicrobial Synthesis

Synthesis of Piperazine-Azole-Fluoroquinolone Hybrids

Mermer et al. (2019) describe the synthesis and biological activity screening of piperazine-azole-fluoroquinolone hybrids, demonstrating their strong antimicrobial activity and DNA gyrase inhibition. This work illustrates the compound's utility in generating potent antimicrobial agents through innovative synthetic routes (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, & Arumugam, 2019).

properties

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3S/c20-16-8-4-5-9-18(16)22-10-12-23(13-11-22)19-21-17(14-24-19)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNDPKJGUDTIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)

![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)

![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)

![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)

![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)